[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound that features two pyrazole rings substituted with cyclopentyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the alkylation of the pyrazole rings with cyclopentyl and ethyl groups under controlled conditions using alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including antimicrobial activity or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
Uniqueness
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopentyl and ethyl groups on the pyrazole rings can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H23N5 |
---|---|
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H23N5/c1-2-19-8-7-14(18-19)11-16-9-13-10-17-20(12-13)15-5-3-4-6-15/h7-8,10,12,15-16H,2-6,9,11H2,1H3 |
InChI Key |
WWTUPYPQVXKBSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.